(+)-Dibenzoyl-D-tartaric acid

Description

The exact mass of the compound Dibenzoyl-L-tartaric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

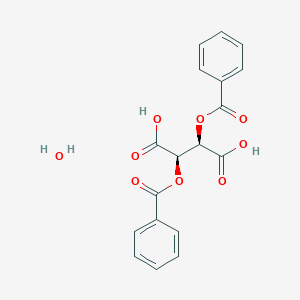

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibenzoyloxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONLFQNRGZXBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859761 | |

| Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93656-02-1, 2743-38-6 | |

| Record name | NSC338494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Dibenzoyltartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Role of (+)-Dibenzoyl-D-tartaric Acid in Modern Chemistry: A Technical Guide to Chiral Resolution

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of (+)-Dibenzoyl-D-tartaric acid as a premier chiral resolving agent. This document outlines the fundamental principles, experimental protocols, and practical applications in the synthesis of enantiomerically pure compounds.

Executive Summary

In the landscape of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical process. The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. This compound (D-DBTA) has emerged as a highly effective and widely utilized chiral resolving agent.[1][2] Its utility lies in its ability to form diastereomeric salts with racemic compounds, particularly amines and amino alcohols, which can then be separated based on differential solubility.[1] This whitepaper provides an in-depth technical overview of the core applications of this compound, with a focus on its role in chiral resolution. It includes a detailed examination of the underlying chemical principles, generalized experimental protocols, and quantitative data from relevant case studies.

Introduction to Chiral Resolution and the Significance of this compound

A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. While enantiomers possess identical physical properties in an achiral environment, they often exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, the production of single-enantiomer drugs is a major focus in the pharmaceutical industry.[1]

Chiral resolution is the process of separating a racemic mixture into its pure enantiomers.[3] The most common method for chiral resolution is the formation of diastereomeric salts.[1][3] This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][3][4]

This compound is a derivative of the naturally occurring (+)-tartaric acid. The presence of the bulky benzoyl groups enhances the crystallinity of the resulting diastereomeric salts, often leading to more efficient separation.[2] It is a preferred choice for the resolution of a wide array of racemic amines and other basic compounds due to its ability to form stable, crystalline salts.[1]

The Chemistry of Diastereomeric Salt Formation

The fundamental principle behind the use of this compound as a resolving agent is the acid-base reaction between its carboxylic acid groups and a basic racemic compound, typically an amine.

Consider a racemic amine, (R/S)-Amine. When reacted with enantiomerically pure this compound [(+)-DBTA], two diastereomeric salts are formed:

-

(R)-Amine·(+)-DBTA

-

(S)-Amine·(+)-DBTA

These two salts are diastereomers and will have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility is the basis for their separation via fractional crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the other remains dissolved.

Generalized Experimental Workflow for Chiral Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.

Figure 1: General workflow for chiral resolution using (+)-DBTA.

Detailed Experimental Protocol

The following is a generalized protocol for the resolution of a racemic amine. The specific solvent, temperature, and concentrations will need to be optimized for each specific substrate.

I. Formation of Diastereomeric Salts:

-

In a suitable reaction vessel, dissolve the racemic amine and an equimolar or sub-stoichiometric amount of this compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture with water).[4][5]

-

Gentle heating may be required to achieve complete dissolution.[2][4]

II. Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.[2]

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[4]

-

The filtrate, which contains the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

III. Liberation of the Pure Enantiomer:

-

Suspend the collected crystals of the diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to deprotonate the amine and dissolve the salt.[4][5]

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether, dichloromethane).[4][5]

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

The same procedure can be applied to the filtrate from step II.4 to isolate the other enantiomer.

IV. Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation using a polarimeter and comparing it to the known value for the pure enantiomer.[6]

Quantitative Data and Case Studies

The effectiveness of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the separated enantiomers. The following tables summarize data from published case studies.

Case Study 1: Resolution of Finerenone

A study on the chiral separation of the pharmaceutical compound Finerenone compared the efficiency of D-DBTA and its derivatives. The data highlights the significant differences in solubility between the diastereomeric salts, which is crucial for successful resolution.[7][8]

| Resolving Agent | Diastereomeric Salt Pair | Solubility Difference (mg/mL in Ethanol-Water) | Enantiomeric Excess (ee) Achieved |

| D-DBTA | S/R-Fin-D-DBTA | 31.26 | Not explicitly stated for D-DBTA alone, but used as a benchmark. |

| D-DTTA | S/R-Fin-D-DTTA | 1.25 | ~10% lower than D-DOTA |

| D-DOTA | S/R-Fin-D-DOTA | 96.68 | Highest ee achieved |

Data sourced from a comparative study on Finerenone resolution.[7][8]

Case Study 2: Synthesis of Levobupivacaine Hydrochloride

In the synthesis of the local anesthetic Levobupivacaine, the racemic precursor was resolved using L-(-)-dibenzoyl tartaric acid (the enantiomer of D-DBTA), demonstrating the high efficiency of this class of resolving agents.

| Resolving Agent | Product | Chemical Purity | Enantiomeric Excess (ee) | Overall Yield (3 steps) |

| L-(-)-dibenzoyl tartaric acid | Levobupivacaine HCl | 99.90% | 99.30% | 45% |

Data from the optimized synthesis of Levobupivacaine Hydrochloride.[6]

Logical Relationships in Chiral Resolution

The success of a diastereomeric resolution is dependent on a series of interconnected factors. The following diagram illustrates these relationships.

Figure 2: Factors influencing the success of chiral resolution.

Applications in Drug Development

This compound and its enantiomer are instrumental in the synthesis of numerous enantiopure active pharmaceutical ingredients (APIs). Some notable examples include:

-

Sotorasib and Zanubrutinib: Used as a pharmaceutical intermediate in the preparation of these anticancer drugs.

-

Amlodipine: A calcium channel blocker where the (S)-enantiomer is the more potent therapeutic agent.[1]

-

Albuterol: A bronchodilator for which D-DBTA's enantiomer is used to resolve the racemic mixture.[2]

-

Levobupivacaine: A local anesthetic where the S-enantiomer is desired.[6]

Conclusion

This compound is a cornerstone of modern stereochemistry, providing a robust and efficient method for the resolution of racemic mixtures. Its ability to form diastereomeric salts with distinct physical properties, particularly solubility, allows for the effective separation of enantiomers on both laboratory and industrial scales. For researchers and professionals in drug development, a thorough understanding of the principles and experimental protocols associated with D-DBTA is essential for the successful synthesis of enantiomerically pure pharmaceuticals with enhanced efficacy and safety profiles. The continued application and optimization of resolution methodologies using agents like this compound will undoubtedly remain a critical aspect of chemical and pharmaceutical research.

References

- 1. This compound | 17026-42-5 | Benchchem [benchchem.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dibenzoyl-D-tartaric acid is a chiral resolving agent of significant importance in the pharmaceutical and fine chemical industries.[][2] A derivative of naturally occurring D-tartaric acid, its rigid structure and acidic nature make it highly effective for the separation of enantiomers, a critical step in the development of stereochemically pure drugs and other specialty chemicals.[][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its primary application.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | References |

| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid | [4][5] |

| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, (+)-O,O'-Dibenzoyl-D-tartaric acid | [3][6] |

| CAS Number | 17026-42-5 | [3][6][7] |

| Molecular Formula | C₁₈H₁₄O₈ | [][3][6] |

| Molecular Weight | 358.30 g/mol | [][8] |

| Appearance | White to off-white or light yellow crystalline powder | [3][6][7] |

| Melting Point | 154-156 °C | [9][10] |

| Boiling Point | 450.75°C (rough estimate) | [6][10] |

| Solubility | Insoluble in water.[6][7][9] Soluble in ethanol, methanol, and acetone.[][7] Slightly soluble in acetonitrile.[][10] | [][6][7][9][10] |

| Optical Rotation | [α]28/D +116° (c=9 in ethanol); [α]20/D +117±2° (c=5% in ethanol) | [10] |

| pKa | 1.85 ± 0.25 (Predicted) | [7][10][11] |

| Stability | Stable under normal conditions.[12][13] Hygroscopic.[7][9][10] | [7][9][10][12][13] |

Chemical Structure and Chirality

This compound is a diester of D-tartaric acid and benzoic acid. The presence of two stereocenters on the tartaric acid backbone is responsible for its chirality and, consequently, its utility as a resolving agent. The dextrorotatory (+) designation indicates its effect on plane-polarized light.

Applications in Chiral Resolution

The primary application of this compound is in the separation of racemic mixtures of chiral compounds, particularly amines and alcohols.[][9] It functions by forming diastereomeric salts with the individual enantiomers of a racemate. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[][2] This process is a cornerstone of asymmetric synthesis and the production of enantiomerically pure active pharmaceutical ingredients (APIs).[][3]

Experimental Workflows

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These represent standard methodologies that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

A general qualitative method for determining the solubility of this compound in various solvents is as follows.[14][15][16]

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[14]

-

Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if it completely dissolves to form a clear solution. Observations should be made for solubility in water, and various organic solvents.

For quantitative solubility determination, a saturated solution is prepared and the concentration of the dissolved solute is measured using techniques such as HPLC or UV-Vis spectroscopy.

Determination of Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

-

Solution Preparation: A solution of known concentration is prepared by dissolving a precisely weighed sample of the compound in a specific volume of a suitable solvent (e.g., ethanol).

-

Polarimeter Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light caused by the solution is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis Overview

This compound is typically synthesized from D-tartaric acid. A common method involves the reaction of D-tartaric acid with benzoyl chloride.[] The reaction is often carried out in the presence of a catalyst.

Stability and Storage

This compound is stable under normal laboratory conditions.[12][13] It is, however, hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[7][9][10] It is incompatible with strong oxidizing agents.[9][12]

Conclusion

This compound is a well-characterized and highly effective chiral resolving agent. Its distinct physical and chemical properties, particularly its melting point and differential solubility of its diastereomeric salts, are central to its utility in asymmetric synthesis. The information provided in this guide serves as a valuable technical resource for researchers and professionals engaged in the development and synthesis of chiral molecules.

References

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, anhydrous, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (+)-Dibenzoyl Tartaric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound, anhydrous, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]

- 11. Dibenzoyl-D-tartaric acid CAS#: 17026-42-5 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dibenzoyl-D-tartaric acid is a chiral carboxylic acid derivative widely utilized as a resolving agent in the pharmaceutical industry.[1] Its ability to form diastereomeric salts with racemic mixtures of amines and other compounds makes it an invaluable tool for the separation of enantiomers, a critical step in the development of stereochemically pure drugs.[2][3] This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound.

Structure and Properties

This compound, with the chemical formula C18H14O8 and a molecular weight of 358.30 g/mol , is a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a tartaric acid backbone with both hydroxyl groups esterified with benzoyl groups. The "(+)" designation indicates its dextrorotatory nature, stemming from the (2S,3S) stereochemistry of the chiral centers.[5]

Key Identifiers:

-

IUPAC Name: (2S,3S)-2,3-dibenzoyloxybutanedioic acid[5]

-

CAS Number: 17026-42-5[1]

-

Synonyms: (+)-2,3-Dibenzoyl-D-tartaric acid, (2S,3S)-(+)-Di-O-benzoyltartaric acid[6]

The compound is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] It is typically stable under cool and dry storage conditions.[1][4]

Synthesis of this compound

The most common and industrially applied synthesis of this compound involves a two-step process starting from D-tartaric acid and benzoyl chloride.[7][8] The first step is the formation of D-dibenzoyl tartaric anhydride, which is subsequently hydrolyzed to yield the final product. Toluene is frequently used as a solvent, and a catalyst such as copper sulfate or ferrous sulfate is often employed to facilitate the reaction.[7][8]

A generalized reaction scheme is as follows:

-

Anhydride Formation: D-tartaric acid is reacted with benzoyl chloride in the presence of a catalyst and solvent.

-

Hydrolysis: The resulting D-dibenzoyl tartaric anhydride is hydrolyzed with water to open the anhydride ring and form the dicarboxylic acid.

References

- 1. Page loading... [guidechem.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - High Purity (99%) for Chiral Resolution at Best Price [jigspharma.com]

- 5. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 7. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

A Technical Guide to (+)-Dibenzoyl-D-tartaric Acid: The Chiral Resolving Agent of Choice

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Dibenzoyl-D-tartaric acid (DBTA) stands as a cornerstone chiral resolving agent in the fields of chemistry and pharmacology. Its efficacy in separating racemic mixtures into their constituent enantiomers is pivotal for the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the core principles and practical applications of (+)-DBTA in chiral resolution. It details the underlying mechanism of diastereomeric salt formation, offers comprehensive experimental protocols, and presents quantitative data from various successful resolutions. Visualizations of the experimental workflow and the molecular interactions governing chiral recognition are also provided to facilitate a deeper understanding of this critical process.

Introduction: The Imperative of Chirality in Drug Development

The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to ensure optimal efficacy and patient safety. This has driven the demand for efficient and scalable methods of chiral resolution, with diastereomeric salt formation being a widely adopted strategy in industrial settings.[2]

Among the arsenal of chiral resolving agents, this compound, a derivative of naturally occurring (+)-tartaric acid, has emerged as a particularly effective and versatile tool, especially for the resolution of racemic amines.[3][4] Its rigid structure, multiple hydrogen bonding sites, and the presence of bulky benzoyl groups contribute to its excellent chiral recognition capabilities, leading to the formation of diastereomeric salts with significantly different solubilities.

Mechanism of Chiral Resolution with this compound

The fundamental principle behind chiral resolution with (+)-DBTA is the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, including solubility, which allows for their separation by conventional techniques such as fractional crystallization.[2]

The process can be summarized in the following key steps:

-

Diastereomeric Salt Formation: The acidic (+)-DBTA is reacted with a racemic base (e.g., an amine) to form two diastereomeric salts: [(+)-DBTA-(-)-Base] and [(+)-DBTA-(+)-Base].

-

Fractional Crystallization: Due to the distinct three-dimensional arrangements of these diastereomeric salts, they exhibit different crystal packing efficiencies and, consequently, different solubilities in a given solvent system. One of the diastereomeric salts will preferentially crystallize out of the solution.

-

Separation: The less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (for a basic enantiomer) or an acid (for an acidic enantiomer) to break the salt and liberate the desired pure enantiomer. The chiral resolving agent can often be recovered and recycled.

The efficiency of the resolution is dictated by the degree of chiral recognition between the resolving agent and the enantiomers, which in turn influences the solubility difference between the resulting diastereomeric salts. X-ray crystallography studies of diastereomeric salts have provided valuable insights into the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern this recognition process.[5][6]

Quantitative Data on Chiral Resolutions

The following table summarizes quantitative data from various chiral resolutions performed using this compound and its enantiomer.

| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Methamphetamine | O,O-Dibenzoyl-2R,3R-tartaric acid | 4:1 | Dichloroethane/Methanol/Water | 80-95 | 85-98 | [3] |

| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | 4:1 | Supercritical CO2 | ~50 | 82.5 | [7] |

| Amlodipine | d-tartaric acid | 2:1 | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [8] |

| Albuterol | di-p-toluoyl-D-tartaric acid | Not Specified | Not Specified | 38 (R-enantiomer) | 99.5 | [9][10][11] |

| Ephedrine HCl | (2R,3R)-DBTA·Na | 2:1 | Water | 92.5 | Not Specified | [4] |

| Axially Chiral Nicotinamides | L-DBTA | 1:1 | Chloroform | Not Specified | 60-83 | [6][12][13] |

| Finerenone | D-DBTA | Not Specified | Ethanol-Water | Not Specified | ~10% lower than D-DOTA | [14] |

Experimental Protocols

This section provides a generalized protocol for chiral resolution using (+)-DBTA, followed by a specific example for the resolution of methamphetamine.

General Experimental Protocol for Chiral Resolution of a Racemic Amine

-

Salt Formation:

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture).

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound in the same or a miscible solvent. Gentle heating may be required to achieve complete dissolution.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling.

-

-

Crystallization:

-

The mixture is typically heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, and subsequently in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.

-

Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization if necessary.

-

-

Isolation of the Diastereomeric Salt:

-

The crystallized diastereomeric salt is collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Recrystallization (Optional but Recommended):

-

The diastereomeric purity of the isolated salt can be enhanced by one or more recrystallizations from a suitable solvent.

-

-

Liberation of the Pure Enantiomer:

-

The purified diastereomeric salt is suspended in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

-

A base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) is added to neutralize the tartaric acid and liberate the free amine.

-

The aqueous layer is extracted several times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee%) of the resolved amine is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

-

Specific Protocol: Resolution of Racemic Methamphetamine

This protocol is adapted from a literature procedure.[3]

-

Preparation:

-

Dissolve 15.0 g (100 mmol) of racemic methamphetamine freebase in a mixture of 20 ml of dichloroethane and 15 ml of water.

-

Prepare a solution of 9.4 g (25 mmol) of O,O-dibenzoyl-2R,3R-tartaric acid in 40 ml of a dichloroethane/methanol mixture.

-

-

Crystallization:

-

Add the tartaric acid derivative solution to the two-phase solution of the methamphetamine over 30 minutes at room temperature with stirring.

-

Crystallization is expected to begin within 10-15 minutes.

-

-

Isolation and Purification:

-

The precipitated diastereomeric salt is isolated by filtration.

-

The salt is then treated with a base to liberate the free methamphetamine, which is subsequently extracted.

-

This procedure has been reported to yield the resolved methamphetamine in 80-95% yield with an optical purity of 85-98%.[3]

Visualizing the Process: Workflows and Mechanisms

To further elucidate the process of chiral resolution with (+)-DBTA, the following diagrams, generated using the DOT language, illustrate the key stages and interactions.

Caption: A flowchart illustrating the key stages of a typical chiral resolution experiment.

Caption: The reaction of a racemic amine with (+)-DBTA yields two distinct diastereomeric salts.

Caption: A logical diagram illustrating the key intermolecular forces driving chiral recognition.

Conclusion

This compound remains an indispensable tool for the chiral resolution of racemic compounds, particularly amines, in both academic research and industrial drug development. Its effectiveness stems from its ability to form diastereomeric salts with significantly different physical properties, enabling their separation by fractional crystallization. A thorough understanding of the underlying principles of chiral recognition and the optimization of experimental parameters are crucial for achieving high yields and enantiomeric purities. This guide provides a comprehensive overview of the theoretical and practical aspects of using (+)-DBTA, empowering researchers to effectively implement this robust and reliable method for obtaining enantiomerically pure compounds.

References

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Procedures for the Resolution of Racemic Amphetamines [erowid.org]

- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

Chiral Resolution via Diastereomeric Salt Formation: A Technical Guide to the Application of Dibenzoyltartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral resolution is a critical process in the pharmaceutical industry for the isolation of enantiomerically pure compounds, as individual enantiomers of a racemic drug can exhibit significantly different pharmacological and toxicological profiles. Among the various methods for chiral resolution, diastereomeric salt formation is a robust and widely employed technique, particularly for the separation of racemic amines and alcohols. This technical guide provides an in-depth overview of the mechanism and practical application of dibenzoyltartaric acid as a chiral resolving agent. It details the underlying principles of diastereomeric salt formation, provides experimental protocols, presents quantitative data from successful resolutions, and offers visual representations of the key processes to aid in the understanding and implementation of this important technique in a laboratory and industrial setting.

The Core Principle: Mechanism of Chiral Resolution

The fundamental principle behind chiral resolution with dibenzoyltartaric acid lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, in this case, dibenzoyltartaric acid.

The key steps in the process are:

-

Diastereomeric Salt Formation: The acidic dibenzoyltartaric acid reacts with a racemic base (e.g., an amine) to form two diastereomeric salts. For instance, reacting a racemic amine (containing R- and S-enantiomers) with (+)-dibenzoyltartaric acid will yield two diastereomeric salts: (R-amine)-(+)-dibenzoyltartrate and (S-amine)-(+)-dibenzoyltartrate.

-

Exploiting Different Physical Properties: Unlike the original enantiomers, these diastereomeric salts have different physical properties, most notably, different solubilities in a given solvent system.[1]

-

Fractional Crystallization: This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Typically, the less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor.

-

Liberation of the Enantiomers: Once the diastereomeric salts are separated, the pure enantiomers of the original racemic mixture can be recovered by a simple acid-base extraction to break the salt and remove the resolving agent.

The success of this method hinges on the significant difference in the solubility of the formed diastereomeric salts, which can be influenced by factors such as the choice of solvent, temperature, and the stoichiometry of the reactants.

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for the chiral resolution of various racemic compounds using dibenzoyltartaric acid.

General Experimental Workflow for Diastereomeric Salt Crystallization

The following diagram illustrates the general workflow for a typical chiral resolution experiment using dibenzoyltartaric acid.

References

A Technical Guide to the Solubility of (+)-Dibenzoyl-D-tartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dibenzoyl-D-tartaric acid is a chiral resolving agent of significant importance in the pharmaceutical industry. Its utility in the separation of racemic mixtures, particularly amines, hinges on the differential solubility of the diastereomeric salts it forms. A thorough understanding of its solubility profile in various organic solvents is therefore critical for the optimization of chiral resolution processes, crystallization, and purification protocols. This technical guide provides a comprehensive overview of the solubility of this compound, details a robust experimental protocol for its determination, and illustrates the logical workflow of its primary application in chiral resolution.

Data Presentation: Solubility of this compound

| Solvent | Formula | Qualitative/Semi-Quantitative Solubility | Citation |

| Methanol | CH₃OH | Soluble, Clearly soluble | [1] |

| Ethanol | C₂H₅OH | Soluble, Slightly soluble | [2][3] |

| Acetone | C₃H₆O | Soluble | [2][3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | [4] |

| Acetonitrile | C₂H₃N | Slightly Soluble | [5] |

| Water | H₂O | Slightly soluble, Insoluble (0.5 g/L at 20°C for L-enantiomer) | [2][3][4][6] |

| Toluene | C₇H₈ | - |

Note: "Soluble" indicates that the compound dissolves readily, though specific concentrations are not consistently provided. "Slightly soluble" suggests a lower but still significant solubility. The quantitative value for water is for the L-enantiomer and serves as a strong indicator for the D-enantiomer's solubility.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Glass vials or flasks with secure caps

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and the compound's dissolution rate.

-

-

Separation of Dissolved and Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn solution using a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature of 60-80°C is generally suitable.

-

Periodically remove the container from the oven, allow it to cool in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtered solution in mL) x 100

-

Visualizations

Chiral Resolution Workflow using this compound

The primary application of this compound is in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by crystallization.

Caption: Workflow for chiral resolution of a racemic amine using this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Key steps in the gravimetric determination of solubility.

References

- 1. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 2. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 3. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]

- 4. Cas 2743-38-6,Dibenzoyl-L-tartaric acid | lookchem [lookchem.com]

- 5. Dibenzoyl-D-tartaric acid CAS#: 17026-42-5 [m.chemicalbook.com]

- 6. Dibenzoyl-L-tartaric acid monohydrate | 62708-56-9 | FD11311 [biosynth.com]

safety and handling of (+)-Dibenzoyl-D-tartaric acid in the lab

An In-depth Technical Guide to the Safe Handling and Laboratory Application of (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral resolving agent utilized extensively in the pharmaceutical and fine chemical sectors for the separation of enantiomers. This guide presents a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental methodology for its application in the chiral resolution of racemic amines. The information herein is meticulously compiled from various safety data sheets and academic literature to foster a thorough understanding and promote safe laboratory practices.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₄O₈[1] |

| Molecular Weight | 358.30 g/mol [1][2] |

| Appearance | White or off-white crystalline powder[3] |

| Melting Point | 154-156 °C[4][5] |

| Solubility | Soluble in ethanol, methanol, and acetone; insoluble in water.[3] |

| CAS Number | 17026-42-5[6] |

| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, D-DBTA, (2S,3S)-2,3-Bis(benzoyloxy)succinic acid[7][8] |

Safety and Hazard Information

While this compound is generally considered to have low toxicity, it is imperative to handle it with appropriate caution in a laboratory setting.[5] The subsequent tables encapsulate the essential safety information.

Hazard Identification

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin Irritation (Category 2)[9] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2)[6][7][9] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing has ceased, administer artificial respiration. If breathing is labored, provide oxygen and seek medical attention.[2][8] |

| Skin Contact | Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated apparel. Should skin irritation manifest, seek medical advice.[8][9] |

| Eye Contact | Rinse eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing for a minimum of 15 minutes. If eye irritation persists, obtain medical advice/attention.[6][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never administer anything by mouth to an unconscious person. Seek medical consultation.[2][6][8] |

Fire-Fighting Measures

| Extinguishing Media | Unsuitable Extinguishing Media | Special Hazards | Protective Equipment for Firefighters |

| Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[2][7][9] | No information available. | Under fire conditions, toxic fumes such as carbon monoxide and carbon dioxide may be emitted.[6][10] | Wear a self-contained breathing apparatus and full protective gear.[2][6][7] |

Accidental Release Measures

| Personal Precautions | Environmental Precautions | Methods for Cleaning Up |

| Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation and avoid the formation of dust. | Prevent the product from entering drains.[5][10] | Sweep or shovel the material into suitable containers for disposal. Avoid generating dust.[2][6][11] |

Handling and Storage

Handling

-

Avoid contact with skin and eyes.[7]

-

Thoroughly wash hands after handling.[9]

-

Use only in a well-ventilated area.[7]

-

Minimize the generation and accumulation of dust.[6]

-

Keep away from ignition sources.

Storage

-

Store in a cool, dry, and well-ventilated location.[7]

-

Keep the container tightly sealed.[7]

-

Store separately from incompatible materials, such as strong oxidizing agents.[6][8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][7] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves appropriately after use. A lab coat or other protective clothing is recommended.[2][10] |

| Respiratory Protection | If dust is generated and ventilation is insufficient, use a NIOSH-approved respirator for dusts.[2][10] |

| Hygiene Measures | Adhere to good industrial hygiene and safety practices. Wash hands before breaks and at the conclusion of the workday. An eyewash station should be readily accessible.[8] |

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the chiral resolution of a racemic amine utilizing this compound. The specific quantities of reagents and the choice of solvent may necessitate optimization for different amines.

Materials

-

Racemic amine

-

This compound

-

Methanol (or another suitable solvent)

-

50% Sodium hydroxide (NaOH) solution

-

Diethyl ether (or another suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Beakers and Erlenmeyer flasks

-

Heating plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of this compound in a minimal volume of warm methanol.

-

Salt Formation: Slowly add the solution of this compound to the amine solution while stirring. The mixture may generate heat.

-

Crystallization: Allow the solution to cool to ambient temperature, and subsequently place it in an ice bath to promote the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate from the solution.

-

Isolation of Diastereomeric Salt: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of cold methanol to eliminate any residual impurities.

-

Liberation of the Free Amine: Suspend the collected crystals in water. Gradually add a 50% NaOH solution with continuous stirring until the crystals dissolve and the solution becomes basic. This deprotonates the amine, rendering it insoluble in the aqueous phase.

-

Extraction: Transfer the mixture into a separatory funnel and extract the liberated amine using diethyl ether. Collect the organic phase.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the desiccant, and then remove the solvent via a rotary evaporator to yield the resolved amine.

-

Analysis: Ascertain the optical purity of the resolved amine through polarimetry or chiral chromatography.

Visualizations

Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of a racemic amine.

Logic of Diastereomeric Salt Formation

Caption: Formation of diastereomeric salts from a racemic amine.

Conclusion

This compound stands as an efficacious chiral resolving agent. Strict adherence to the safety guidelines detailed in this document is essential for its secure handling within a laboratory setting. The experimental protocol provided offers a fundamental method for chiral resolution, which can be tailored and optimized for specific applications in research and development. It is always recommended to consult the specific Safety Data Sheet for the most current information prior to use.

References

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Page loading... [wap.guidechem.com]

The Evolution of Chiral Resolution: A Technical Guide to Tartaric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The ability to isolate single enantiomers from a racemic mixture is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. For over a century, derivatives of tartaric acid have been at the forefront of this endeavor, serving as powerful and versatile chiral resolving agents. This in-depth technical guide explores the historical development of these critical reagents, provides detailed experimental protocols for their application, and presents a quantitative analysis of their efficacy.

A Historical Perspective: From Pasteur's Discovery to Modern Resolving Agents

The journey into the world of stereochemistry and chiral resolution began in 1848 with the seminal work of Louis Pasteur. While studying the crystals of sodium ammonium tartrate, he made the groundbreaking observation that the racemic salt crystallized into two distinct, mirror-image forms.[1][2][3][4][5] By meticulously separating these crystals by hand, Pasteur achieved the first-ever resolution of a racemic mixture, laying the foundation for our understanding of molecular chirality.[3][5]

Initially, tartaric acid itself was employed as a resolving agent, reacting with racemic bases to form diastereomeric salts that could be separated by fractional crystallization.[1][6][7][8] However, the quest for more efficient and broadly applicable resolving agents led to the development of various tartaric acid derivatives. The modification of the hydroxyl groups of tartaric acid proved to be a particularly fruitful strategy.[9]

A significant advancement came with the introduction of O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluoyltartaric acid (DPTTA). These derivatives, with their enhanced ability to form crystalline diastereomeric salts and supramolecular complexes, expanded the scope of classical resolution to a wider range of compounds, including those without basic groups like alcohols.[9][10][11] Today, these and other tartaric acid derivatives remain indispensable tools in both academic research and industrial-scale production of enantiomerically pure compounds.[12][13]

Key Tartaric Acid Derivatives and Their Applications

The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent. The structural modifications of the tartaric acid backbone have yielded a family of reagents with diverse selectivities and applications.

Tartaric Acid

The parent compound, available in its natural L-(+)- and unnatural D-(-)-forms, is a cost-effective choice for the resolution of racemic bases.[14][15] Its two carboxylic acid groups readily form salts with amines, and the two hydroxyl groups contribute to the formation of a rigid crystal lattice, facilitating the separation of the resulting diastereomers.

O,O'-Dibenzoyltartaric Acid (DBTA)

The esterification of the hydroxyl groups with benzoyl chlorides yields DBTA. This derivative often exhibits superior resolving power compared to tartaric acid itself.[9] It has been successfully used in the resolution of a wide array of racemic compounds, including amines, amino acids, and even non-basic compounds through the formation of supramolecular complexes.[11][16][17]

O,O'-Di-p-toluoyltartaric Acid (DPTTA)

Similar to DBTA, DPTTA is another widely used derivative with a proven track record in resolving racemic mixtures.[12][18] The presence of the p-toluoyl groups can influence the crystalline packing of the diastereomeric salts, sometimes leading to better separation efficiencies than DBTA for specific substrates.[11][19]

Quantitative Data on Resolution Efficiency

The performance of a resolving agent is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The following tables summarize quantitative data from various studies on the resolution of different racemic compounds using tartaric acid and its derivatives.

| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| N-methylamphetamine | (2R,3R)-Tartaric Acid | 4:1 | - | < 5 | [10] |

| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | 4:1 | - | 82.5 | [10] |

| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | 4:1 | - | 57.9 | [10] |

| (±)-Tramadol | di-p-toluoyl-tartaric acid (DTTA) | Not Specified | High | High | [18] |

| (±)-Albuterol | di-p-toluoyl-D-tartaric acid | Not Specified | 38 (R-enantiomer) | 99.5 | [20] |

| (1S,2R)-(+)-Ephedrine | (2R,3R)-DBTA | 2:1 | 92.5 | ~100 | [21] |

| (1S,2R)-(+)-Ephedrine | (2R,3R)-DBTA·Na and (R,R)-TA·Na | Not Specified | 87.5 | 90.2 | [22] |

| Aminodiol | (S,S)-DBTA·Na | Not Specified | 66.3 (after 36h) | High | [22] |

| DL-Leucine | D-DTTA | Not Specified | - | 91.20 (D-enantiomer) | [23] |

Detailed Experimental Protocols

The successful application of tartaric acid derivatives in chiral resolution relies on carefully optimized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Protocol for Diastereomeric Salt Crystallization

This protocol outlines the classical approach for resolving a racemic base using a chiral tartaric acid derivative.[24]

Materials:

-

Racemic base

-

Enantiomerically pure tartaric acid derivative (e.g., (+)-tartaric acid, (-)-O,O'-dibenzoyltartaric acid)

-

Suitable solvent (e.g., methanol, ethanol, acetone)

Procedure:

-

Salt Formation: Dissolve one equivalent of the racemic base in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral tartaric acid derivative in the minimum amount of the same hot solvent. The use of 0.5 equivalents can sometimes selectively precipitate the salt of one enantiomer.[24]

-

Crystallization: Slowly add the hot solution of the resolving agent to the solution of the racemic base with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a mixture of an aqueous base (e.g., NaOH or NaHCO3 solution) and an organic solvent (e.g., diethyl ether, dichloromethane). The chiral resolving agent will be extracted into the aqueous layer, leaving the free enantiomerically enriched base in the organic layer.

-

Purification and Analysis: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the resolved enantiomer. Determine the enantiomeric excess using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Resolution via Supramolecular Complex Formation

This method is particularly useful for resolving non-basic compounds like alcohols.[11]

Materials:

-

Racemic alcohol

-

O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)

-

A non-polar solvent (e.g., hexane) or solvent-free conditions (melt)

Procedure:

-

Complex Formation:

-

In Solution: Dissolve the racemic alcohol and DBTA in a suitable molar ratio in a minimal amount of a hot non-polar solvent.

-

In Melt: Mix the racemic alcohol and DBTA and heat the mixture until a melt is formed.[11]

-

-

Crystallization: Allow the solution or melt to cool slowly to form crystalline supramolecular complexes.

-

Isolation: Collect the crystals by filtration and wash with a cold, non-polar solvent.

-

Liberation of the Enantiomer: The liberation of the enantiomer from the complex can be achieved by methods such as distillation, chromatography, or extraction, depending on the properties of the alcohol.

Visualizing the Concepts

Diagrams can aid in understanding the logical relationships and workflows involved in the historical development and application of tartaric acid derivatives.

Caption: Historical progression of tartaric acid derivatives in chiral resolution.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Conclusion

From Pasteur's pioneering observations to the sophisticated applications in modern drug development, tartaric acid and its derivatives have played a pivotal role in the field of chiral separation. Their continued relevance is a testament to their effectiveness, versatility, and cost-efficiency. This guide provides a comprehensive overview of their historical development, practical application, and quantitative performance, serving as a valuable resource for researchers and scientists engaged in the synthesis and purification of enantiomerically pure compounds. The exploration of novel tartaric acid derivatives and innovative resolution techniques continues to be an active area of research, promising even more powerful tools for tackling the challenges of chiral separation in the future.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. crystal.flack.ch [crystal.flack.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | MDPI [mdpi.com]

- 15. quora.com [quora.com]

- 16. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 17. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R)-menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Role of (+)-Dibenzoyl-D-tartaric Acid in Asymmetric Synthesis

Abstract: this compound ((+)-DBTA) is a powerful and widely utilized chiral resolving agent in asymmetric synthesis. Its ability to form diastereomeric salts with racemic compounds, particularly amines and alcohols, allows for the efficient separation of enantiomers on both laboratory and industrial scales. This technical guide details the core principles of its application, presents quantitative data for representative resolutions, provides a detailed experimental protocol, and outlines its crucial role in the drug development pipeline.

Core Principles and Physicochemical Properties

This compound is a derivative of naturally occurring D-(-)-tartaric acid. Its rigid structure, defined stereocenters, and acidic carboxyl groups make it an ideal resolving agent. The primary mechanism of action is the reaction of the chiral acid with a racemic base (e.g., an amine) to form a pair of diastereomeric salts.[1][2][3] These diastereomers possess different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | (+)-O,O′-Dibenzoyl-D-tartaric acid, (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid |

| CAS Number | 17026-42-5 |

| Molecular Formula | C₁₈H₁₄O₈ |

| Molecular Weight | 358.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154-156 °C |

| Optical Rotation | [α]²⁸/D +116° (c=9, ethanol) |

| Solubility | Slightly soluble in methanol, ethanol, acetonitrile, DMSO, and water |

Primary Application: Chiral Resolution of Racemates

The most significant role of (+)-DBTA is in the separation of enantiomers from a racemic mixture, a critical process in the synthesis of single-enantiomer pharmaceuticals.

Mechanism of Diastereomeric Salt Formation

The resolution process relies on a straightforward acid-base reaction. When (+)-DBTA is added to a racemic mixture of a base, such as (R/S)-amine, two diastereomeric salts are formed: [(R)-amine]·[(+)-DBTA] and [(S)-amine]·[(+)-DBTA]. Because these salts are diastereomers, they have distinct crystal lattice energies and solubilities. By carefully selecting a solvent, one diastereomer can be precipitated while the other remains in the mother liquor. The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically enriched amine.

Workflow for Chiral Resolution

The logical workflow for a typical chiral resolution experiment is outlined below. This process is fundamental to isolating a desired enantiomer from a racemic starting material.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these amines is often critical to their biological activity and efficacy. Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development and chemical synthesis. One of the most robust and widely employed methods for separating enantiomers of a racemic amine is through diastereomeric salt formation using a chiral resolving agent.[1][2] This application note provides a detailed protocol for the chiral resolution of amines using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), a highly effective and commercially available resolving agent.

The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as (+)-DBTA. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1][2] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered by treatment with a base.

Principle of Chiral Resolution

The chiral resolution process using this compound can be summarized in the following steps:

-

Diastereomeric Salt Formation: A racemic mixture of a chiral amine ((±)-Amine) is reacted with an enantiomerically pure resolving agent, this compound ((+)-DBTA), in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(+)-Amine-(+)-DBTA] and [(-)-Amine-(+)-DBTA].

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will crystallize out of the solution upon cooling or concentration.

-

Isolation of the Diastereomeric Salt: The crystallized, less-soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine, which is now enantiomerically enriched or pure.

-

Isolation and Purification: The liberated amine is then extracted from the aqueous solution using an organic solvent and purified, typically by distillation or recrystallization.

Experimental Protocols

This section provides a general experimental protocol for the chiral resolution of amines with this compound. The specific conditions, such as solvent, temperature, and crystallization time, may need to be optimized for different amines.

Materials and Equipment

-

Racemic amine

-

This compound monohydrate

-

Methanol

-

Dichloromethane

-

Water

-

50% (w/v) Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Reflux condenser

-

Stir plate and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Polarimeter for measuring optical rotation

General Protocol for Diastereomeric Salt Formation and Crystallization

-

Dissolution of the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve the appropriate amount of this compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol). Gentle heating may be required to achieve complete dissolution.

-

Addition of the Racemic Amine: In a separate flask, dissolve the racemic amine in the same solvent system. Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature. The reaction is often exothermic.

-

Crystallization: Allow the mixture to stir at room temperature. The onset of crystallization may be spontaneous or can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, the flask should be allowed to stand undisturbed, often at a reduced temperature (e.g., 5 °C or in a refrigerator), to maximize the yield of the crystalline salt. The crystallization time can vary from a few hours to overnight.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystalline diastereomeric salt in a vacuum oven or air-dry until a constant weight is achieved.

Protocol for Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Basification: While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent in which the amine is soluble but the tartrate salt is not (e.g., dichloromethane or diethyl ether). Perform the extraction three times to ensure complete recovery of the amine.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

-

Analysis: Determine the yield and the enantiomeric excess (e.e.) of the resolved amine. The e.e. can be determined by chiral HPLC, chiral GC, or by measuring the specific rotation of the sample and comparing it to the known specific rotation of the pure enantiomer.

Data Presentation

The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the product. The following tables summarize representative data for the chiral resolution of different amines using this compound.

| Amine | Molar Ratio (Amine:(+)-DBTA) | Solvent System | Crystallization Conditions | Yield of Salt | Enantiomeric Excess (e.e.) of Recovered Amine |

| (±)-N-Methylamphetamine | 4:1 | Dichloromethane/Methanol/Water | Stirred at 5°C overnight | 80-95% | 85-98% |

| (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | 2:1 | Ethyl Acetate | Stirred at 25°C for 24h | 77% | 99% |

| (±)-1-Phenylethylamine (representative) | 1:1 | Methanol | Cooled slowly to room temperature over 24h | ~40-50% (theoretical for one enantiomer) | >90% (after recrystallization) |

Visualizations

Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of amines.

Conclusion

The chiral resolution of amines using this compound via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure amines. The method is straightforward, scalable, and relies on the differential solubility of the formed diastereomeric salts. By carefully selecting the solvent system and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. This protocol serves as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to successfully implement this essential separation technique.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and widely utilized method for chiral resolution on a large scale.[1][2][3] This technique leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by crystallization.[3][4]

This document provides a detailed guide to the experimental setup for diastereomeric salt crystallization, including protocols for screening, optimization, and troubleshooting.

Principle of Diastereomeric Salt Crystallization

The core principle of this technique involves the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent.[1][3] This reaction forms a pair of diastereomeric salts. Since diastereomers have distinct physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent system and will selectively crystallize.[3][5] The crystallized salt can then be isolated, and the desired enantiomer can be regenerated by breaking the salt, usually through an acid-base reaction.[1][3][6]

The overall workflow can be summarized in three key stages:

-

Salt Formation: A racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts.[3]

-

Crystallization and Separation: One of the diastereomeric salts is selectively crystallized from the solution due to its lower solubility.[3]

-

Regeneration of Enantiomer: The desired pure enantiomer is liberated from the isolated diastereomeric salt.[3]